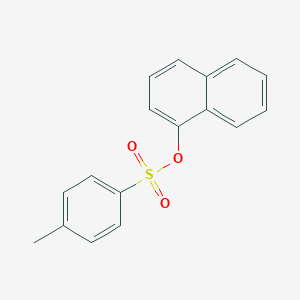
1-Naphthyl tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl tosylate is an organic compound with the molecular formula C17H14O3S. It is a derivative of naphthalene, where a naphthyl group is bonded to a 4-methylbenzenesulfonate group. This compound is known for its applications in organic synthesis and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthyl tosylate can be synthesized through the reaction of naphthalen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various naphthyl derivatives depending on the nucleophile used.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
Applications De Recherche Scientifique
1-Naphthyl tosylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-Naphthyl tosylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-1-ol: The parent compound from which 1-Naphthyl tosylate is derived.
4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and 4-methylbenzenesulfonate, which confer specific reactivity and applications in organic synthesis and industrial processes. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
naphthalen-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
Clé InChI |
IAMYQZXSUPCVDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















